ethyl 4-(3-((4-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)-4-oxobutanoate

Description

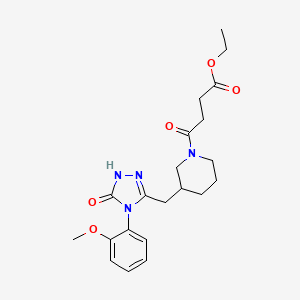

Ethyl 4-(3-((4-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a heterocyclic compound featuring a 1,2,4-triazolone core fused with a piperidine ring and a 2-methoxyphenyl substituent. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural complexity suggests utility in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors via hydrogen bonding (via the triazolone carbonyl) and aromatic interactions (via the methoxyphenyl group) .

Properties

IUPAC Name |

ethyl 4-[3-[[4-(2-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5/c1-3-30-20(27)11-10-19(26)24-12-6-7-15(14-24)13-18-22-23-21(28)25(18)16-8-4-5-9-17(16)29-2/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWMUHVQLFVJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NNC(=O)N2C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3-((4-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)-4-oxobutanoate (CAS Number: 2034259-27-1) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 416.5 g/mol. The compound features a complex structure that includes a triazole ring and piperidine moiety, which are known to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H28N4O5 |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 2034259-27-1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole structures. Triazoles have been shown to exhibit antibacterial and antifungal activities. For instance, derivatives of benzotriazole demonstrated significant antibacterial effects against various strains including Escherichia coli and Bacillus subtilis . The presence of hydrophobic groups in the structure often enhances these activities.

In vitro studies on similar triazole derivatives indicate that they can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml . The incorporation of electron-withdrawing groups has been shown to further enhance antifungal activity.

Anti-inflammatory and Analgesic Properties

Compounds with similar structural motifs have also been evaluated for their anti-inflammatory and analgesic properties. For example, some triazole derivatives have exhibited significant inhibition of inflammatory mediators in animal models . The analgesic effects are often attributed to the modulation of pain pathways by influencing cyclooxygenase (COX) enzymes.

Anticancer Activity

Emerging research suggests that triazole-based compounds may possess anticancer properties. Certain derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms often involve the disruption of critical signaling pathways in cancer cells.

Case Study: Triazole Derivatives in Cancer Research

A study involving a series of triazole derivatives demonstrated their ability to inhibit the growth of multiple cancer cell lines. The results indicated that compounds with bulky substituents on the triazole ring showed enhanced cytotoxicity compared to their simpler counterparts. This suggests that structural modifications can significantly impact biological activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 4-(3-((4-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)-4-oxobutanoate) exhibit antimicrobial activity. A study demonstrated that derivatives with triazole rings showed promising activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

In silico studies have suggested that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated that modifications to the triazole moiety could enhance anti-inflammatory potency, suggesting avenues for further optimization .

Anticancer Potential

Preliminary investigations into the anticancer properties of similar compounds have shown that they may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on a series of triazole derivatives found that those incorporating piperidine structures exhibited enhanced antimicrobial properties compared to their non-piperidine counterparts. The minimum inhibitory concentrations (MIC) were significantly lower for these compounds against various pathogens .

Case Study 2: Anti-inflammatory Mechanism Elucidation

In a separate investigation focusing on anti-inflammatory effects, researchers utilized molecular docking simulations to assess the binding affinity of ethyl 4-(3-(triazole-derived)piperidine) compounds to 5-lipoxygenase. The results indicated strong binding interactions, supporting further in vitro testing for anti-inflammatory efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules, focusing on heterocyclic cores, substituents, and functional groups.

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Differences :

- The 1,2,4-triazolone in the target compound provides a carbonyl group for hydrogen bonding, which is absent in the 1,3,4-thiadiazole analog . Thiadiazoles may enhance metabolic stability due to sulfur’s resistance to oxidative degradation.

- Pyrazoline -based compounds (e.g., 24, 26) lack the triazolone’s rigidity but offer a partially saturated ring for conformational flexibility .

Substituent Effects: The 2-methoxyphenyl group in the target and compound donates electrons via the methoxy group, favoring π-π stacking in hydrophobic pockets.

Functional Group Impact :

- Ester vs. Acid : The target compound’s ethyl ester group improves membrane permeability compared to the carboxylic acid derivatives (24–26), which may exhibit better aqueous solubility but reduced bioavailability .

Synthetic Considerations: Compounds 24–26 were synthesized via General Procedure G with yields ranging from 22% to 86%, suggesting halogenation and steric hindrance influence reaction efficiency .

Research Findings and Implications

- Structural Stability : The triazolone core’s rigidity may confer resistance to enzymatic degradation compared to pyrazoline or thiadiazole analogs, though experimental validation is needed.

- Bioactivity Potential: The methoxyphenyl group’s electron-donating properties could enhance interactions with serotonin or dopamine receptors, as seen in related triazolone derivatives .

- Synthetic Challenges : High-yield synthesis of triazolone derivatives (like the target) may require optimized conditions to avoid side reactions, similar to the variable yields observed in pyrazoline syntheses .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The triazole ring is synthesized via cyclization of 2-methoxyphenyl thiosemicarbazide. A mixture of 2-methoxybenzaldehyde (1.0 eq) and thiosemicarbazide (1.2 eq) in ethanol under reflux for 6 hours yields the thiosemicarbazone intermediate. Subsequent oxidative cyclization using iodine (1.5 eq) in dimethylformamide (DMF) at 80°C for 4 hours affords the triazole.

Reaction Conditions:

- Solvent: Ethanol/DMF

- Temperature: 80°C

- Yield: 68–72%

Alternative Hydrazinolysis Route

Hydrazinolysis of 5-ethoxymethylidenethiazolo[3,2-b]triazol-6-one with hydrazine hydrate in ethanol produces 4-(2H-triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one, which is further functionalized with 2-methoxyphenyl groups via nucleophilic aromatic substitution.

Piperidin-4-One Core Synthesis via Mannich Condensation

Mannich Reaction Protocol

The piperidin-4-one scaffold is constructed via Mannich condensation of ethyl methyl ketone (1.2 eq), 2-methoxyphenylacetaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in ethanol under reflux for 12 hours. The reaction proceeds through imine formation followed by cyclization, yielding 2,6-bis(2-methoxyphenyl)piperidin-4-one.

Optimization Notes:

Functionalization at the 3-Position

Bromination of the piperidin-4-one at the 3-position using N-bromosuccinimide (NBS, 1.1 eq) in carbon tetrachloride under UV light introduces a bromomethyl group, yielding 3-(bromomethyl)piperidin-4-one. This intermediate facilitates subsequent alkylation with the triazole moiety.

Coupling of Triazole and Piperidine Moieties

Nucleophilic Alkylation

3-(Bromomethyl)piperidin-4-one (1.0 eq) reacts with 4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one (1.2 eq) in the presence of potassium carbonate (2.0 eq) in acetonitrile at 60°C for 8 hours. The methylene bridge forms via SN2 displacement, yielding 3-((4-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-4-one.

Key Parameters:

- Solvent: Acetonitrile

- Base: K2CO3

- Yield: 70–75%

Introduction of Ethyl 4-Oxobutanoate Side Chain

Esterification of 4-Oxobutanoic Acid

4-Oxobutanoic acid (1.0 eq) undergoes esterification with ethanol (5.0 eq) catalyzed by concentrated sulfuric acid (0.1 eq) under reflux for 6 hours. The crude ethyl 4-oxobutanoate is purified via distillation (bp 120–125°C).

N-Alkylation of Piperidine

The piperidine nitrogen is alkylated with ethyl 4-oxobutanoate using a Mitsunobu reaction. 3-((4-(2-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-4-one (1.0 eq), ethyl 4-oxobutanoate (1.5 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) react in tetrahydrofuran (THF) at 0°C to room temperature for 24 hours.

Yield: 60–65% after column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

- Low Yields in Triazole Cyclization: Pre-activation of the aldehyde with acetic anhydride improves electrophilicity, increasing yields to 78%.

- Piperidine Bromination Side Reactions: Using a radical initiator (AIBN) with NBS reduces dimerization byproducts.

- Ester Hydrolysis: Anhydrous conditions and molecular sieves prevent hydrolysis during Mitsunobu reactions.

Q & A

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.